molecular formula C9H8ClNO B1459131 4-Chloro-2-ethylfuro[3,2-c]pyridine CAS No. 1421602-39-2

4-Chloro-2-ethylfuro[3,2-c]pyridine

Cat. No. B1459131
CAS RN: 1421602-39-2
M. Wt: 181.62 g/mol
InChI Key: JYVFPUCOBMPXEH-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylfuro[3,2-c]pyridine (4-CEFP) is an organic compound with a unique structure and a wide range of applications. It is composed of a nitrogen-containing heterocyclic ring with a chlorine substituent, and a methylene group attached to the carbonyl group. 4-CEFP is used in the synthesis of a variety of organic compounds and pharmaceuticals, as well as in the development of new drugs and materials.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including pyridine derivatives, are pivotal in medicinal chemistry due to their diverse biological activities. A review by Parmar, Vala, and Patel (2023) discusses the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a class related to furo[3,2-c]pyridine, underscoring the synthesis complexity and the broad applicability of such structures in drug development (Parmar, Vala, & Patel, 2023).

Catalysis and Organic Synthesis

The exploration of pyridine derivatives for their catalytic and organic synthesis applications is highlighted in several reviews. For instance, the versatility of pyrazolo[3,4-b]pyridine in kinase inhibition is discussed by Wenglowsky (2013), illustrating the scaffold's utility in binding to kinases with multiple modes, which could suggest similar potential applications for related compounds such as "4-Chloro-2-ethylfuro[3,2-c]pyridine" in therapeutic contexts (Wenglowsky, 2013).

Chemosensing and Biological Applications

The medicinal and chemosensing applications of pyridine derivatives are extensively reviewed, indicating their significant biological activities, such as antifungal, antibacterial, and anticancer properties. These compounds' affinity for various ions and species makes them effective chemosensors, which could also hint at the utility of "4-Chloro-2-ethylfuro[3,2-c]pyridine" in similar applications (Abu-Taweel et al., 2022).

Agrochemical Discovery

Guan et al. (2016) discuss the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods, emphasizing the role of pyridine moieties in developing fungicides, insecticides, and herbicides. This approach to enhancing the efficiency of discovering novel lead compounds in the agrochemical field could be relevant to "4-Chloro-2-ethylfuro[3,2-c]pyridine" for potential agrochemical applications (Guan et al., 2016).

properties

IUPAC Name

4-chloro-2-ethylfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-6-5-7-8(12-6)3-4-11-9(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVFPUCOBMPXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethylfuro[3,2-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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